molecular formula C6H7IN2O2 B1439663 3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid CAS No. 6715-91-9

3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid

Cat. No. B1439663
CAS RN: 6715-91-9
M. Wt: 266.04 g/mol
InChI Key: MIJGHVPPRUSELK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid” is a compound with the molecular weight of 280.07 . It is a powder at room temperature . The IUPAC name for this compound is 3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid .


Molecular Structure Analysis

The InChI code for “3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid” is 1S/C7H9IN2O2/c1-5-6(8)4-9-10(5)3-2-7(11)12/h4H,2-3H2,1H3,(H,11,12) . This indicates the presence of 7 carbon atoms, 9 hydrogen atoms, 1 iodine atom, 2 nitrogen atoms, and 2 oxygen atoms in the molecule .


Physical And Chemical Properties Analysis

“3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid” is a powder at room temperature . The melting point of this compound is between 113-115 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Properties

3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid, while not directly mentioned, is closely related to the broader class of pyrazole derivatives, which are known for their rich chemistry and potential in creating a wide range of heterocyclic compounds. Pyrazoles, including those with iodo substitutions, serve as building blocks in synthesizing diverse heterocycles such as pyrazolo-imidazoles, thiazoles, spiropyridines, and more. These compounds have significant applications in developing dyes and various classes of heterocyclic compounds under mild reaction conditions, leveraging unique reactivities for innovative transformations (Gomaa & Ali, 2020).

Biological and Pharmaceutical Applications

Pyrazoline derivatives, including those related to 3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid, have shown considerable potential in pharmacological contexts. They exhibit a wide range of biological activities, including anticancer properties. Research into pyrazoline derivatives has identified their role as electron-rich nitrogen carriers, highlighting their dynamic applications across various biological effects. The interest in pyrazolines against cancer underscores their promise as moieties in pharmaceutical chemistry, driving further research into their medicinal capabilities (Ray et al., 2022).

Role in Drug Discovery and Development

The exploration of pyrazole carboxylic acid derivatives, akin to 3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid, underscores their significance in drug discovery. These compounds are highlighted for their antimicrobial, anticancer, anti-inflammatory, and antidepressant activities among others. The review of synthetic methods and biological applications of these derivatives provides invaluable insights for medicinal chemists, emphasizing the scaffold’s versatility in creating biologically active molecules (Cetin, 2020).

Safety And Hazards

The safety information for “3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-(4-iodopyrazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2O2/c7-5-3-8-9(4-5)2-1-6(10)11/h3-4H,1-2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJGHVPPRUSELK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCC(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid
Reactant of Route 3
Reactant of Route 3
3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid
Reactant of Route 4
Reactant of Route 4
3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid
Reactant of Route 5
3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid
Reactant of Route 6
Reactant of Route 6
3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.